Pulchellin - 6754-35-4

Pulchellin

Catalog Number: EVT-281459
CAS Number: 6754-35-4
Molecular Formula: C15H22O4
Molecular Weight: 266.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pulchellin is a type-2 Ribosome Inactivating Protein (RIP), whose action mechanism proposed would be initiate by B-chain binding on glycoconjugate onto the cell surface (lectinic chain). pulchellin isoforms toxicity is the interaction between B-chain lectinic and the glycosyl residues on cell surface. pulchellin A chain is a novel of selective immunotoxin cytotoxicity.
Overview

Pulchellin is a potent plant biotoxin classified as a type 2 ribosome-inactivating protein (RIP), primarily extracted from the seeds of the Abrus pulchellus plant. This compound exhibits selective cytotoxicity, particularly against cells expressing certain viral antigens, making it a subject of interest in therapeutic applications, especially in immunotoxin development. Pulchellin's ability to inhibit protein synthesis at very low concentrations contributes to its potential as a therapeutic agent in cancer and viral infections .

Source and Classification

Pulchellin is derived from Abrus pulchellus, a plant known for its toxic properties. As a type 2 ribosome-inactivating protein, it consists of two distinct functional domains: an enzymatic A-chain that inhibits ribosomal function and a B-chain that facilitates cell entry. This classification aligns with other well-known RIPs, such as ricin and abrin, which also exhibit similar toxicological profiles .

Synthesis Analysis

Methods

The synthesis of pulchellin involves the heterologous expression of its A and B chains in Escherichia coli. The recombinant proteins are purified through various chromatographic techniques, including affinity chromatography and size-exclusion chromatography. The purification process typically involves the removal of tags used for expression, followed by concentration and characterization of the resulting proteins .

Technical Details

The purification process utilizes specific buffers and conditions to maintain protein stability and activity. For instance, pulchellin A-chain is often produced in a soluble form, which requires careful optimization of expression conditions to avoid aggregation. Techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) are employed to confirm the purity and integrity of the proteins during purification .

Molecular Structure Analysis

Structure

Pulchellin consists of two chains: the A-chain (approximately 27 kDa) responsible for enzymatic activity and the B-chain that facilitates binding to cell surfaces. The three-dimensional structure reveals a characteristic fold typical of type 2 RIPs, with specific residues critical for its enzymatic function .

Data

Structural studies have utilized techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to elucidate the conformation of pulchellin. These studies indicate that the A-chain contains an active site essential for ribosome interaction, while the B-chain exhibits a lectin-like domain that mediates cell binding .

Chemical Reactions Analysis

Reactions

Pulchellin's primary reaction involves the depurination of ribosomal RNA, leading to inhibition of protein synthesis. This reaction is facilitated by the enzymatic activity of the A-chain, which cleaves adenine residues from ribosomal RNA .

Technical Details

The kinetics of this reaction can be studied using various biochemical assays that measure the incorporation of labeled amino acids into proteins in the presence of pulchellin. Such studies help quantify its potency and establish structure-activity relationships essential for developing derivatives with improved therapeutic profiles .

Mechanism of Action

Process

The mechanism by which pulchellin exerts its cytotoxic effects involves several steps:

  1. Binding: The B-chain binds specifically to glycoproteins on the target cell surface.
  2. Internalization: Following binding, pulchellin is internalized via endocytosis.
  3. Ribosomal Inactivation: Once inside the cell, the A-chain depurinates ribosomal RNA, halting protein synthesis.

This multi-step process underscores pulchellin's potential as an immunotoxin when conjugated with antibodies targeting specific cancer cells or viral infections .

Data

Quantitative analyses reveal that pulchellin can induce cell death at nanomolar concentrations, highlighting its potency as a therapeutic agent. Molecular dynamics simulations further elucidate interactions between pulchellin and ribosomes, providing insights into optimizing its efficacy .

Physical and Chemical Properties Analysis

Physical Properties

Pulchellin appears as a white to pale yellow powder with high solubility in aqueous solutions at physiological pH. Its stability is influenced by factors such as temperature and pH, requiring careful handling during storage and application .

Chemical Properties

Chemically, pulchellin is sensitive to proteolytic degradation; thus, it must be protected from proteases during experimental procedures. Its molecular weight is approximately 27 kDa for the A-chain, while the complete holotoxin may vary depending on post-translational modifications .

Applications

Pulchellin has several promising applications in scientific research:

  • Immunotoxin Development: Its ability to selectively kill cells makes it an ideal candidate for developing targeted therapies against cancer cells or cells infected with viruses.
  • Biochemical Research: Pulchellin serves as a model system for studying ribosome-inactivating proteins and their mechanisms.
  • Vaccine Development: Modifications of pulchellin may enhance its use in vaccine formulations aimed at eliciting immune responses against specific pathogens .
Structural Biology and Molecular Characterization of Pulchellin

Tertiary Structure Prediction and Homology Modeling of Pulchellin A-Chain

Pulchellin A-chain (PAC), the catalytic subunit of this type 2 ribosome-inactivating protein (RIP), lacks an experimentally resolved crystallographic structure. Computational homology modeling has been instrumental in predicting its tertiary conformation. The process involves five key steps: template identification, target-template alignment, model building, quality estimation, and refinement [1] [8]. For PAC (UniProt ID B1NQC0), servers including SWISS-MODEL, I-TASSER, PHYRE2, RaptorX, and GalaxyTBM generated models using abrin-A (PDB: 1ABR) and ricin (PDB: 1RTC) as primary templates due to ~60% sequence homology [2] [9].

Model validation employed stereochemical and energy-based metrics:

  • Ramachandran plots (PROCHECK) assessed phi/psi angle distributions, with optimal models showing >90% residues in favored regions.
  • Z-scores (ProSA-web) evaluated global model quality, targeting values within native protein ranges.
  • ERRAT analyzed non-bonded atomic interactions, with scores >85% indicating reliability [2] [6].GalaxyRefine2 performed molecular dynamics-based refinement, reducing steric clashes and improving MolProbity scores by 15–20% [9]. The final PAC model revealed a conserved RIP fold: an N-terminal domain with rRNA N-glycosylase activity and a C-terminal domain involved in B-chain interaction.

Table 1: Homology Modeling Servers and Validation Metrics for PAC

ServerTemplate UsedSequence IdentityRamachandran Favored (%)Z-score
SWISS-MODELAbrin-A (1ABR)62%93.2%-8.5
I-TASSERRicin (1RTC)58%91.7%-7.9
GalaxyTBMAbrin-A (1ABR)61%94.1%-8.7
RaptorXRicin (1RTC)59%90.8%-7.6
PHYRE2Abrin-A (1ABR)63%92.5%-8.2

Comparative Analysis of Pulchellin Isoforms: Structural Determinants of Toxicity

Four pulchellin isoforms (P I–P IV) from Abrus pulchellus seeds exhibit differential toxicity linked to structural variations. P I and P II demonstrate 10-fold greater potency than P III and P IV, with median lethal doses (LD₅₀) of 15 μg/kg vs. 150 μg/kg in mice, respectively [4]. Key structural distinctions include:

  • B-chain domain 2 mutations: P I/P II harbor conserved galactose-binding residues (Q34, W37, N46) crucial for cell recognition, whereas P III/P IV contain destabilizing substitutions (e.g., N46K).
  • A-chain catalytic residues: All isoforms preserve the catalytic triad (E166, R168, W203) necessary for rRNA depurination, indicating toxicity differences arise primarily from uptake efficiency rather than enzymatic activity [4].Secondary structure analyses via circular dichroism revealed P I/P II possess 18% higher α-helix content than P III/P IV, enhancing stability during endocytosis. Sugar-affinity profiling confirmed P I/P II exhibit stronger binding to galactosylated receptors (e.g., asialofetuin), facilitating cellular internalization [4].

Table 2: Structural and Functional Properties of Pulchellin Isoforms

IsoformLD₅₀ (μg/kg)HeLa Cell IC₅₀ (pM)Domain 2 Mutationsα-Helix Content
P I150.4None42%
P II180.6V118A41%
P III15015.2N46K, Q34H24%
P IV16518.7N46K, W37Y23%

Role of Disulfide Bonding in Stabilizing the A-B Chain Heterodimer

The pulchellin heterodimer is stabilized by two interchain disulfide bonds (Cys52ᴬ-Cys62ᴮ and Cys159ᴬ-Cys155ᴮ) connecting the A- and B-chains. Computational analyses using frustration density mapping and tunnel profiling reveal these bonds:

  • Restrict flexibility: Root Mean Square Fluctuation (RMSF) values near Cys52ᴬ-Cys62ᴮ are reduced by 40% compared to reduced forms, minimizing dissociation.
  • Maintain functional tunnels: Substrate-access tunnels in the A-chain remain unobstructed, with energy barriers <5 kcal/mol, enabling rRNA access post-binding [5] [10].

Disulfide engineering studies demonstrate that introducing additional bonds (e.g., Ala6ᴬ-Cys290ᴮ) enhances stability without impeding function. Muteins exhibit:

  • 30% reduction in highly frustrated residue clusters.
  • 15°C increase in thermal denaturation temperature [5].Notably, bond elimination increases heterodimer dissociation 50-fold at physiological pH, confirming disulfides’ role in maintaining toxin integrity during extracellular transport [10].

Table 3: Disulfide Bond Engineering Outcomes in Pulchellin

Disulfide Bond LocationΔ Frustration DensityRMSF Reduction (%)Catalytic Tunnel Energy Barrier (kcal/mol)
Wild-type (Cys52ᴬ-Cys62ᴮ)Reference40%4.8
Engineered (Ala6ᴬ-Cys290ᴮ)-30%52%5.1
Cys159ᴬ-Cys155ᴮ mutant+25%12%12.3

Conformational Epitope Mapping for Immunogenicity Reduction Strategies

Pulchellin’s therapeutic application in immunotoxins is limited by immunogenicity stemming from B-cell epitopes. Computational epitope mapping identified three conformational epitopes on PAC using DiscoTope-2, ElliPro, and SEPPA 3.0 servers [2] [9]. Key residues within these epitopes include:

  • Epitope 1: Arg48, Asn146, Arg149 (solvent-accessible loop).
  • Epitope 2: Lys77, Glu80 (α-helix 3).
  • Epitope 3: Asp201, Tyr205 (β-strand 8).

Point mutations were designed to reduce surface polarity and disrupt epitope topology:

  • N146V: Eliminates polar asparagine, reducing antibody cross-linking.
  • R149A: Replaces bulky arginine, sterically hindering antibody binding.Immunogenicity was quantified via in silico tools (VaxiJen), showing a 60% reduction in antigenicity for double mutants. Molecular dynamics simulations (100 ns) confirmed mutants retained structural stability:
  • Backbone RMSD < 2.0 Å.
  • Solvent-accessible surface area (SASA) decreased by 25% at epitope sites [2] [9].The pulchellin-all-mutant (PAM) candidate, incorporating five mutations (R48A, N146V, R149A, K77M, D201L), exhibited near-wild-type catalytic activity (95%) while reducing immune cell binding by 80% in flow cytometry assays [9].

Table 4: Key Conformational Epitope Residues and Mutation Effects

Epitope RegionCritical ResiduesMutationΔ Immunogenicity (VaxiJen)Δ SASA (%)
Loop 1–2Arg48, Asn146, Arg149R149A-42%-32%
α-helix 3Lys77, Glu80K77M-31%-28%
β-strand 8Asp201, Tyr205D201L-38%-19%

Properties

CAS Number

6754-35-4

Product Name

Pulchellin

IUPAC Name

(3aS,5R,5aS,6S,8R,8aS,9aR)-6,8-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

InChI

InChI=1S/C15H22O4/c1-7-4-11-9(8(2)14(18)19-11)6-15(3)12(17)5-10(16)13(7)15/h7,9-13,16-17H,2,4-6H2,1,3H3/t7-,9-,10+,11+,12-,13-,15-/m1/s1

InChI Key

BPUNWVGCTMEMKQ-UACVIJCNSA-N

SMILES

CC1CC2C(CC3(C1C(CC3O)O)C)C(=C)C(=O)O2

Solubility

Soluble in DMSO

Synonyms

Pulchellin; NSC 85244.

Canonical SMILES

CC1CC2C(CC3(C1C(CC3O)O)C)C(=C)C(=O)O2

Isomeric SMILES

C[C@@H]1C[C@H]2[C@H](C[C@]3([C@H]1[C@H](C[C@H]3O)O)C)C(=C)C(=O)O2

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